[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C6H5Cl2N3S2 and a molecular weight of 254.164 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with chlorine atoms and a thiourea moiety. It has been studied for various applications in scientific research due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea has been explored for several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has been conducted to investigate its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]carbamothioic acid: This compound has a similar structure but contains a carbamothioic acid moiety instead of a thiourea group.
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiocarbamide: This compound is structurally similar but contains a thiocarbamide group.
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiocyanate: This compound has a thiocyanate group instead of a thiourea moiety.
Eigenschaften
CAS-Nummer |
5425-39-8 |
---|---|
Molekularformel |
C6H5Cl2N3S2 |
Molekulargewicht |
254.2 g/mol |
IUPAC-Name |
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H5Cl2N3S2/c7-4-1-3(5(8)13-4)2-10-11-6(9)12/h1-2H,(H3,9,11,12)/b10-2+ |
InChI-Schlüssel |
DGGYJLMVXMJHRJ-WTDSWWLTSA-N |
Isomerische SMILES |
C1=C(SC(=C1/C=N/NC(=S)N)Cl)Cl |
Kanonische SMILES |
C1=C(SC(=C1C=NNC(=S)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.